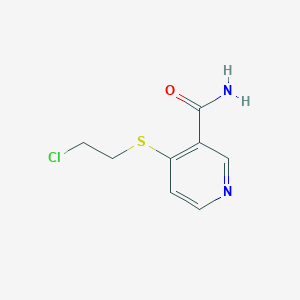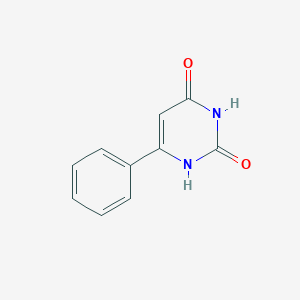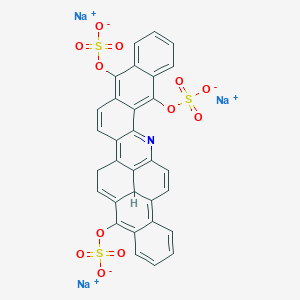
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a synthetic compound that has recently gained attention in the field of scientific research. It is a complex organic molecule with a unique structure that makes it an interesting subject of study.
作用机制
The mechanism of action of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is not fully understood. However, it is known to interact with DNA and RNA, leading to changes in their structure and function. It can also generate reactive oxygen species, which can cause oxidative damage to cells.
生化和生理效应
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, leading to their death. It can also inhibit the production of pro-inflammatory cytokines, reducing inflammation. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative damage.
实验室实验的优点和局限性
One advantage of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is its fluorescent properties, which make it a useful tool for the detection of DNA and RNA. It is also relatively easy to synthesize, making it accessible to researchers. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, its potential toxicity and side effects need to be further studied.
未来方向
There are several future directions for the study of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate). One area of research could focus on its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another area of research could investigate its anti-inflammatory and antioxidant properties for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a complex organic molecule with several potential applications in scientific research. Its fluorescent properties make it a useful tool for the detection of DNA and RNA, and its potential anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a complex process that involves several steps. The initial step is the synthesis of anthracene, which is then converted into anthraquinone. The anthraquinone is then reacted with naphthalene to form the intermediate product, which is further reacted with acridine. Finally, the product is treated with sulphuric acid to obtain Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate).
科学研究应用
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) has several applications in scientific research. It is used as a fluorescent probe for the detection of DNA and RNA. It can also be used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been studied as a potential anti-inflammatory and antioxidant agent.
属性
CAS 编号 |
13390-52-8 |
|---|---|
产品名称 |
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) |
分子式 |
C31H14NNa3O12S3 |
分子量 |
759.6 g/mol |
IUPAC 名称 |
trisodium;(6,13-disulfonatooxy-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,3,5,7,9,11,13,15,17(31),18,20,22,24,26,28-pentadecaen-27-yl) sulfate |
InChI |
InChI=1S/C31H19NO12S3.3Na/c33-45(34,35)42-29-19-6-2-1-5-15(19)16-13-14-24-26-17(9-11-22(29)25(16)26)18-10-12-23-27(28(18)32-24)31(44-47(39,40)41)21-8-4-3-7-20(21)30(23)43-46(36,37)38;;;/h1-8,10-14,25H,9H2,(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3 |
InChI 键 |
XOZXHOVHPXPMBW-UHFFFAOYSA-K |
SMILES |
C1C=C2C3C(=C4C=CC=CC4=C2OS(=O)(=O)[O-])C=CC5=C3C1=C6C=CC7=C(C8=CC=CC=C8C(=C7C6=N5)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
规范 SMILES |
C1C=C2C3C(=C4C=CC=CC4=C2OS(=O)(=O)[O-])C=CC5=C3C1=C6C=CC7=C(C8=CC=CC=C8C(=C7C6=N5)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
其他 CAS 编号 |
13390-52-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





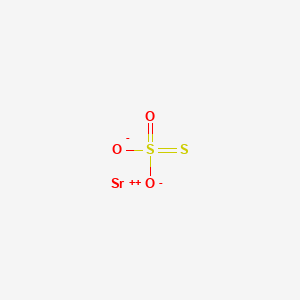
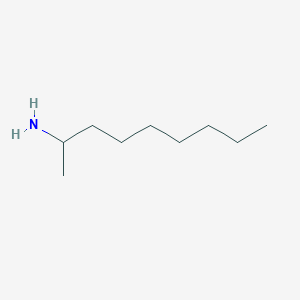
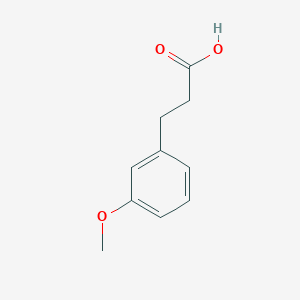
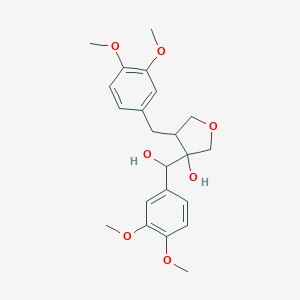
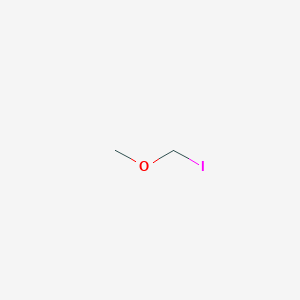
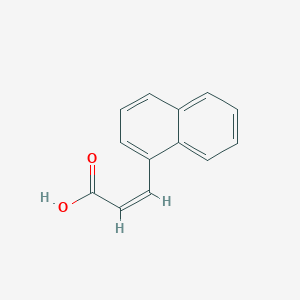
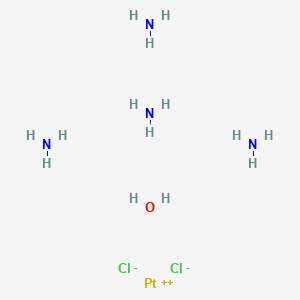
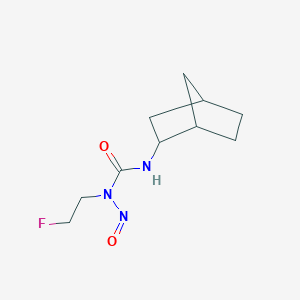
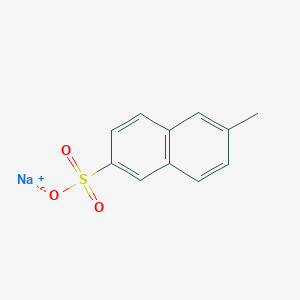
![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)
